molecular formula C21H23BrF3N5O B1218504 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No. B1218504
M. Wt: 498.3 g/mol
InChI Key: CDPOFXVLELFQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a pyrazolopyrimidine.

Scientific Research Applications

Structural Analysis and Isomorphism

  • The compound's structural properties have been explored, revealing insights into isomorphism and disorder within similar heterocyclic structures (Swamy et al., 2013).

Antimicrobial and Anticancer Potential

  • Derivatives of similar compounds have shown promise in antimicrobial and anticancer applications, suggesting potential research avenues for this compound as well (Hafez et al., 2016).

Formulation Development for Poorly Soluble Compounds

  • Research on related compounds provides insights into developing formulations for poorly water-soluble compounds, which could be applicable to this compound as well (Burton et al., 2012).

Synthesis and Properties of Heterocyclic Systems

  • The compound's related heterocyclic systems have been synthesized and analyzed, providing a basis for understanding its chemical behavior (Mokrov et al., 2010).

Pharmacological Applications and Enzyme Inhibition

  • Studies on similar structures have explored pharmacological applications, including enzyme inhibition, which might be relevant for this compound as well (Rudnitskaya et al., 2009).

Discovery and Optimization for Medical Applications

  • Discovery processes of related compounds provide a framework for the potential medical application of this compound, especially in terms of selectivity and potency (Finlay et al., 2012).

Antiviral Activity

  • Similar compounds have demonstrated significant antiviral activity, suggesting a possible research direction for the compound (Tantawy et al., 2012).

properties

Product Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Molecular Formula

C21H23BrF3N5O

Molecular Weight

498.3 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C21H23BrF3N5O/c22-14-5-3-13(4-6-14)17-10-18(21(23,24)25)30-19(27-17)16(11-26-30)20(31)29-9-8-28-7-1-2-15(28)12-29/h3-6,11,15,17-18,27H,1-2,7-10,12H2

InChI Key

CDPOFXVLELFQGF-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 3
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

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